molecular formula C12H10Cl2N6 B13073307 5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene

5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene

Cat. No.: B13073307
M. Wt: 309.15 g/mol
InChI Key: FOOAMQWYDWNGFC-UHFFFAOYSA-N
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Description

5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-1(12),3,6,8,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of chloromethyl groups at the 5 and 15 positions. Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the core structure.

Scientific Research Applications

5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s tetracyclic structure also allows it to interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene is unique due to its specific substitution pattern and the presence of chloromethyl groups at the 5 and 15 positions. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H10Cl2N6

Molecular Weight

309.15 g/mol

IUPAC Name

5,15-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene

InChI

InChI=1S/C12H10Cl2N6/c13-4-8-1-2-9-10(3-8)19-7-16-20(5-14)12(19)11-17-15-6-18(9)11/h1-3,7H,4-6H2

InChI Key

FOOAMQWYDWNGFC-UHFFFAOYSA-N

Canonical SMILES

C1N=NC2=C3N(C=NN3CCl)C4=C(N21)C=CC(=C4)CCl

Origin of Product

United States

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